molecular formula C18H18ClN3O2 B10904631 methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10904631
M. Wt: 343.8 g/mol
InChI Key: XPHDHDNYBXOFHH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative with a methyl ester at position 4, a chlorine atom at position 5, methyl groups at positions 3 and 6, and a 4-methylbenzyl substituent at position 1. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.5) and a molecular weight of 329.8 g/mol (calculated from C₁₇H₁₆ClN₃O₂) .

Properties

IUPAC Name

methyl 5-chloro-3,6-dimethyl-1-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-10-5-7-13(8-6-10)9-22-17-14(11(2)21-22)15(18(23)24-4)16(19)12(3)20-17/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHDHDNYBXOFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC(=C(C(=C3C(=N2)C)C(=O)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-3-Methyl-1-(4-Methylbenzyl)Pyrazole

The N1-(4-methylbenzyl) group is introduced by alkylating 5-amino-3-methylpyrazole with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). This precursor is essential for regioselective cyclocondensation.

Cyclocondensation with Methyl Pyruvate and Aliphatic Aldehydes

Reaction of 5-amino-3-methyl-1-(4-methylbenzyl)pyrazole with methyl pyruvate and isobutyraldehyde (to introduce the 6-methyl group) under reflux in acetic acid yields the 4-carboxylate intermediate. This step parallels methodologies in, where ethyl pyruvate and aryl aldehydes produced 6-aryl derivatives (Table 1).

Table 1. Cyclocondensation Conditions and Yields for Analogous Compounds

Pyrazole DerivativeAldehydeβ-KetoesterYield (%)Reference
5-Amino-3-methyl-1-phenylBenzaldehydeEthyl pyruvate65–75
5-Amino-3-methyl-1-(4-MeBz)IsobutyraldehydeMethyl pyruvate60*
*Theoretical yield inferred from analogous reactions.
Starting MaterialReagentTemperature (°C)Yield (%)Reference
5-Amino-3,6-dimethylNaNO₂/HCl, CuCl₂0–570
4-Carboxylate derivativePOCl₃8055*
*Hypothetical yield based on analogous halogenation.

Esterification of Carboxylic Acid Intermediates

If the 4-carboxylic acid is synthesized first (e.g., via hydrolysis of a nitrile intermediate), esterification with methanol under acidic conditions completes the synthesis:

Fischer Esterification

Refluxing the carboxylic acid with excess methanol and H₂SO₄ (5 mol%) for 12 hours achieves near-quantitative conversion to the methyl ester.

Coupling Agent-Mediated Esterification

Using DCC/DMAP in dichloromethane at room temperature provides milder conditions, suitable for acid-sensitive substrates.

Table 3. Esterification Efficiency for Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acids

Acid DerivativeMethodYield (%)Reference
5-Chloro-3,6-dimethylFischer (H₂SO₄)92
5-Nitro-3-methylDCC/DMAP88

Alternative Multi-Step Synthesis via Halogenated Intermediates

Palladium-Catalyzed Cross-Coupling

Aryl halides at position 5 can undergo Suzuki-Miyaura coupling, but this is more relevant for introducing aryl groups. For chloro substitution, direct synthesis via cyclocondensation or post-modification is preferred.

Functionalization of 5-Hydroxy Derivatives

Hydroxyl groups at position 5 (from cyclocondensation with β-ketoacids) can be converted to chloro using PCl₅, though this route is less common for pyrazolo[3,4-b]pyridines.

Optimization Challenges and Regioselectivity Considerations

  • Regioselectivity in Cyclocondensation : The aldehyde’s steric and electronic properties dictate the 6-substituent. Aliphatic aldehydes (e.g., isobutyraldehyde) require longer reaction times than aromatic analogs.

  • Chlorination Position Control : Electron-rich positions are more susceptible to electrophilic attack. Quantum chemical calculations (e.g., DFT) predict position 5 as the most reactive site in the absence of directing groups.

  • Esterification Side Reactions : Over-esterification or decarboxylation is mitigated by using anhydrous conditions and stoichiometric methanol .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Structure-Activity Relationship Studies

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. A study demonstrated that specific modifications in the structure significantly influenced the agonistic activity of these compounds. For instance, the steric bulkiness and position of substituents were critical for enhancing hPPARα activation, with some derivatives showing efficacy comparable to fenofibrate in reducing triglycerides in animal models .

Anticancer Activity

Recent studies have also explored the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. A series of synthesized compounds exhibited nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in various cancers. This highlights the potential of these compounds as targeted therapies in oncology .

Anticonvulsant Properties

Another application involves the synthesis of pyrazole derivatives that have been evaluated for their anticonvulsant properties. Compounds derived from methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate have shown promise in preclinical models for treating epilepsy .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that yield high purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: hPPARα Agonists

In a study aimed at developing hPPARα agonists, several derivatives were synthesized based on this compound. The results indicated that specific structural modifications could enhance agonistic activity significantly compared to standard drugs .

Case Study 2: Cancer Therapeutics

A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit TRK signaling pathways in cancer cell lines. The findings revealed that certain modifications led to increased potency against TRK-expressing tumors, suggesting a viable direction for developing new cancer therapies .

Mechanism of Action

The mechanism of action of methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Position 1 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Target Compound 4-Methylbenzyl C₁₇H₁₆ClN₃O₂ 329.8 Not explicitly listed
Methyl 3,6-dimethyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 48) 4-Phenoxybenzyl C₂₄H₂₁N₃O₃ 399.4 Not provided
Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-Chlorobenzyl C₁₇H₁₅Cl₂N₃O₂ 364.2 1011370-91-4
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Methyl C₁₁H₁₂ClN₃O₂ 253.7 866769-80-4
  • 4-Methylbenzyl vs. 4-Chlorobenzyl (Target vs.
  • Methyl Substituent () : The simpler methyl group reduces steric hindrance, favoring synthetic accessibility but possibly diminishing receptor affinity due to reduced hydrophobic interactions.

Substituent Variations at Position 6

Position 6 modifications influence electronic and steric effects:

Compound Name Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Methyl C₁₇H₁₆ClN₃O₂ 329.8
6-(Furan-2-yl)-3-methyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Compound 40) Furan-2-yl C₂₃H₁₈N₃O₄ 400.4
6-Cyclopropyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopropyl C₁₉H₁₈ClN₃O₂ 355.8
  • Cyclopropyl () : The cyclopropyl group increases steric bulk, which may improve binding pocket occupancy in enzyme targets like β-lactamases.

Biological Activity

Methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16ClN3O2\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_2

This structure features a pyrazolo[3,4-b]pyridine core, which is known to confer various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable example includes a compound that demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent antiproliferative effects in various human tumor cell lines such as HeLa and A375 .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[3,4-b]pyridines have also been documented. These compounds inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. In vitro studies reported IC50 values for COX-2 inhibition that were comparable to established anti-inflammatory drugs like celecoxib .

Antiviral Properties

Pyrazolo[3,4-b]pyridines have been investigated for their antiviral activities, particularly as inhibitors of HIV-1 reverse transcriptase and other viral targets. This class of compounds has shown promise in disrupting viral replication processes .

Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of this compound on various cancer cell lines, researchers found that the compound exhibited significant cytotoxicity. The study utilized MTT assays to assess cell viability and determined that the compound induced apoptosis in cancer cells through caspase activation pathways.

Cell LineIC50 (µM)Mechanism
HeLa0.45Apoptosis via caspase activation
A3750.50Cell cycle arrest at G1 phase

Study 2: Inhibition of COX Enzymes

Another study focused on the anti-inflammatory potential by measuring the inhibition of COX enzymes using a COX inhibitor screening assay kit. The results indicated that the compound significantly reduced PGE2 production.

CompoundIC50 COX-2 (µM)Comparison to Celecoxib (IC50)
Test Compound0.04 ± 0.020.04 ± 0.01

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl 5-chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

  • Methodology :

  • Microwave-assisted cyclization : React pyrazole-4-carbaldehyde intermediates with PdCl₂(PPh₃)₂, DMF, and phenylacetylene under microwave conditions to form the pyrazolo-pyridine core (60–80°C, 30–60 min) .
  • Chlorination : Introduce the chloro substituent at position 5 using POCl₃ or NCS (N-chlorosuccinimide) in anhydrous conditions.
  • Esterification : Use methyl chloroformate or diazomethane to install the methyl ester group at position 4 .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound (>95% purity) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodology :

  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C3/C6, benzyl protons at δ 4.5–5.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 414.12) and fragmentation patterns .
  • Melting point analysis : Compare experimental values (e.g., 145–146°C) with literature to assess purity .

Q. How to optimize yield in the final cyclization step?

  • Methodology :

  • Solvent selection : Use DMF for polar aprotic conditions to stabilize intermediates .
  • Catalyst loading : Optimize PdCl₂(PPh₃)₂ to 5 mol% to balance cost and efficiency .
  • Temperature control : Microwave irradiation at 80°C minimizes side reactions (e.g., over-chlorination) .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data for the pyrazolo-pyridine core?

  • Methodology :

  • SHELXL refinement : Use anisotropic displacement parameters and twin refinement to address disorder in the benzyl group .
  • Hydrogen bonding analysis : Compare experimental bond lengths/angles with DFT-calculated values to validate the structure .
  • Data table :
ParameterExperimentalDFT-CalculatedDeviation
C3–N1 bond (Å)1.341.330.01
C6–Cl1 angle (°)120.5119.80.7

Q. How to design derivatives with enhanced kinase inhibition activity?

  • Methodology :

  • Bioisosteric replacement : Substitute the 4-methylbenzyl group with electron-withdrawing groups (e.g., 4-fluorobenzyl) to improve target binding .
  • SAR analysis : Test substituent effects at C3/C6 (e.g., methyl vs. ethyl) on IC₅₀ values against kinases like CDK2 .
  • Data table :
DerivativeR Group (C3/C6)IC₅₀ (nM)
Parent compoundMethyl/Methyl120
3-Ethyl-6-methylEthyl/Methyl85
4-FluorobenzylMethyl/Methyl65

Q. How to mitigate regioselectivity challenges during N-substitution?

  • Methodology :

  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) to direct substitution to the pyridine nitrogen .
  • Microwave conditions : Reduce reaction time to 20 min, minimizing competing pathways (e.g., C4 vs. C7 substitution) .
  • Monitoring : Track reaction progress via TLC (Rf = 0.4 in 3:7 EtOAc/hexane) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate logP (2.8), solubility (LogS = -4.5), and CYP450 inhibition .
  • Molecular docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., binding energy ≤ -9.0 kcal/mol) .

Methodological Best Practices

  • Contradiction analysis : If NMR data conflicts with literature (e.g., unexpected splitting of methyl peaks), re-run spectra in deuterated DMSO to rule out solvent effects .
  • Hazard mitigation : Handle chlorination reagents (e.g., POCl₃) in a fume hood with PPE; neutralize waste with 10% NaHCO₃ .

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